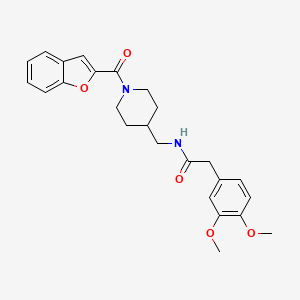

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzofuran-2-carbonyl group attached to a piperidine ring and a 3,4-dimethoxyphenylacetamide moiety. The piperidine scaffold contributes to conformational flexibility, which is critical for receptor engagement.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-30-21-8-7-18(13-22(21)31-2)14-24(28)26-16-17-9-11-27(12-10-17)25(29)23-15-19-5-3-4-6-20(19)32-23/h3-8,13,15,17H,9-12,14,16H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKPBVSGALAMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity based on a review of diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, with an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 396.48 g/mol . The structural complexity suggests potential interactions with various biological targets, making it a valuable subject for further research.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N2O4 |

| Molecular Weight | 396.48 g/mol |

| Functional Groups | Benzofuran, Piperidine, Acetamide |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran-2-carbonyl Chloride : Benzofuran is reacted with thionyl chloride to produce benzofuran-2-carbonyl chloride.

- Formation of Piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide to create piperidin-4-ylmethylamine.

- Coupling Reaction : Benzofuran-2-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form the intermediate amine.

- Final Acetamide Formation : The intermediate is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a base to yield the final compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : Compounds containing benzofuran and piperidine moieties have been reported to exhibit antimicrobial activity against several bacterial strains, including Mycobacterium tuberculosis.

- Neurological Effects : The compound may be beneficial in targeting neurological disorders due to its interaction with neurotransmitter systems, particularly in enhancing cognitive functions and reducing neurodegenerative symptoms.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar benzofuran derivatives on human cancer cell lines. The results indicated an IC50 value of approximately 5 µM for the most active compound, suggesting significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of compounds derived from benzofuran-piperidine hybrids. The compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL against Mycobacterium tuberculosis, indicating promising activity comparable to standard treatments like ethambutol .

Case Study 3: Neuroprotective Effects

Research on piperidine derivatives indicated their ability to inhibit cholinesterase enzymes, which are involved in neurodegenerative diseases such as Alzheimer's. The derivatives showed enhanced potency in restoring cognitive function in animal models .

Comparison with Similar Compounds

Target Compound vs. A-740003

A-740003 (N-(1-[(cyanoimino)(5-quinolinylamino)methyl]amino-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) shares the 3,4-dimethoxyphenylacetamide group but replaces the benzofuran-piperidine moiety with a quinoline-containing structure. The quinoline group in A-740003 facilitates π-π interactions with the P2X7 receptor, contributing to its selectivity and dose-dependent neuropathic pain relief in rats .

Target Compound vs. Benzothiazole Derivatives

Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide) replace benzofuran with a benzothiazole ring. The benzothiazole’s sulfur atom introduces electronegativity and hydrogen-bonding capabilities, which could enhance interactions with enzymes or receptors. Additionally, trifluoromethyl groups in these derivatives improve metabolic stability and lipophilicity compared to methoxy groups .

Substituent Effects: Methoxy vs. Halogen Groups

3,4-Dimethoxyphenyl vs. Dichlorophenyl

The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () substitutes methoxy groups with chlorines. The dichlorophenyl derivative exhibits conformational flexibility (dihedral angles: 54.8°–77.5°), whereas the target compound’s methoxy groups may enhance solubility through hydrogen bonding .

Trifluoromethyl and Chloro Substituents

Chloroacetamides (e.g., 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide) introduce reactive halogen atoms, which can act as leaving groups in prodrugs or covalent inhibitors. In contrast, the target compound’s methoxy groups are metabolically stable but less reactive, suggesting different pharmacokinetic profiles .

Pharmacological Target Selectivity

P2X7 Receptor Antagonists

A-740003 and the target compound both target P2X7 receptors, which are implicated in neuropathic pain and inflammation. A-740003’s IC50 for P2X7 is 10–100 nM, with >100-fold selectivity over other P2X subtypes. The benzofuran-piperidine scaffold in the target compound may modulate selectivity due to steric or electronic differences compared to A-740003’s quinoline group .

Non-P2X Targets

Benzothiazole derivatives () and naphthyridine-based compounds like goxalapladib () demonstrate acetamides’ versatility in targeting diverse pathways, including atherosclerosis. The target compound’s benzofuran moiety may confer unique interactions with non-P2X targets, such as kinases or GPCRs .

Data Tables

Table 1. Structural Comparison of Acetamide Derivatives

Table 2. Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.